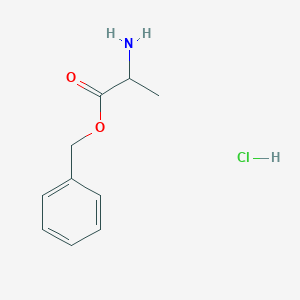

L-Alanine benzyl ester hydrochloride

Description

Properties

IUPAC Name |

benzyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHWGDKMJIEHH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-83-5 | |

| Record name | L-Alanine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5557-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Alanine benzyl ester hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of L-Alanine Benzyl Ester Hydrochloride

Introduction

This compound is a pivotal chiral amino acid derivative extensively utilized in pharmaceutical sciences and biochemical research.[1] As a protected form of L-alanine, its benzyl ester moiety enhances stability and facilitates its application as a building block in peptide synthesis and as an intermediate in the creation of bioactive compounds.[1][2] The hydrochloride salt form further improves its stability and confers excellent solubility in aqueous media, a critical attribute for drug formulation and development.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed protocols for their experimental verification. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a consensus from various authoritative sources and provide a baseline for the characterization of this compound.

| Property | Value | References |

| CAS Number | 5557-83-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 215.68 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | 135-145 °C | [1][4] |

| Solubility | Soluble in water | [1][4] |

| Optical Rotation | [a]D20 = -11.5 ± 2º (c=1 in 0.1 N HCl) | [1] |

| Purity | ≥98% (by HPLC) | [1][2][3] |

| Storage Conditions | 0-8°C, store in a dry, cool place; -20°C for long-term stability | [1][2][4] |

Experimental Determination of Physical Properties

The following sections detail the experimental methodologies for the precise determination of the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.[5] The capillary method using a digital melting point apparatus is a standard and reliable technique.[6]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6] Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Sample Compaction: Compact the sample at the bottom of the capillary tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[5][7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.[5]

-

Accurate Determination: For a precise measurement, set the starting temperature to approximately 15-20 °C below the expected melting point and use a slow heating rate of 1-2 °C/minute.[5][7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. This compound at Best Price in Navi Mumbai | A Sai Vishwa Speciality Chemicals Pvt. Ltd. [tradeindia.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Alanine benzyl ester hydrochloride (CAS No. 5557-83-5), a critical reagent in the fields of synthetic organic chemistry and drug discovery. Moving beyond a mere recitation of facts, this document delves into the causal reasoning behind its applications, offering field-proven insights and self-validating protocols to empower your research and development endeavors.

Foundational Properties: More Than a Simple Amino Acid Derivative

This compound is the hydrochloride salt of the benzyl ester of L-alanine. This structural modification of the parent amino acid imparts crucial properties that are strategically leveraged in a multitude of synthetic applications.

The Strategic Importance of the Benzyl Ester

The benzyl ester functionality serves as a robust protecting group for the carboxylic acid. In complex multi-step syntheses, such as peptide synthesis, it is imperative to temporarily block the carboxylic acid group of an amino acid to prevent undesirable side reactions. The benzyl group is an excellent choice for this role due to its stability across a range of reaction conditions and its facile removal via mild catalytic hydrogenation.

The Significance of the Hydrochloride Salt

The formation of the hydrochloride salt enhances the compound's stability and significantly improves its handling characteristics.[1] As a crystalline solid, it is less prone to hygroscopicity and can be weighed and dispensed with greater accuracy compared to its free base counterpart.[1] Furthermore, the salt form ensures the amino group is protonated, thereby preventing its participation in unwanted nucleophilic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5557-83-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 135-145 °C | |

| Solubility | Soluble in water | [1] |

Synthesis and Purification: A Protocol for Achieving High Purity

The reliable and scalable synthesis of this compound is fundamental to its utility in research and manufacturing. A common and effective laboratory-scale preparation involves the direct esterification of L-alanine with benzyl alcohol, catalyzed by a strong acid such as hydrogen chloride.[3]

Detailed Synthesis Protocol

Objective: To synthesize high-purity this compound from L-alanine and benzyl alcohol.

Materials:

-

L-Alanine

-

Benzyl alcohol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Toluene

-

Diethyl ether (anhydrous)

-

Ice bath

-

Round-bottom flask equipped with a reflux condenser and a drying tube

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Catalyst Preparation: In a well-ventilated fume hood, cautiously add thionyl chloride dropwise to pre-cooled benzyl alcohol in an ice bath. This in situ generation of HCl is a widely used and effective method. Alternatively, dry HCl gas can be bubbled through the benzyl alcohol.

-

Esterification: Add L-alanine to the acidic benzyl alcohol solution in portions while stirring. Add toluene to the mixture.

-

Reaction: Heat the reaction mixture to reflux. The use of toluene allows for the azeotropic removal of water, which drives the esterification reaction to completion.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If necessary, the slow addition of anhydrous diethyl ether can be used to induce crystallization.

-

Purification: The crude product is collected by vacuum filtration and washed with cold, anhydrous diethyl ether to remove residual benzyl alcohol and other impurities.

-

Drying: The purified this compound is dried under vacuum to yield a fine, white crystalline powder.

Diagram 1: Synthesis Workflow of this compound

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Quality Control

The purity of the synthesized this compound is paramount for its successful application in sensitive downstream processes. A battery of analytical techniques is employed to ensure the compound meets stringent quality standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides an unambiguous confirmation of the molecular structure, detailing the connectivity of the atoms and the presence of the characteristic benzyl and alanine moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for the identification of key functional groups, including the ester carbonyl (C=O) stretch and the N-H bonds of the ammonium salt.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥98%.[1]

-

Melting Point Analysis: A sharp and well-defined melting point range is a strong indicator of high purity.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the compound, which should align with the theoretical values for C₁₀H₁₄ClNO₂.

Core Applications in Research and Drug Development

The unique structural attributes of this compound render it an indispensable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in peptide synthesis, where it serves as a protected L-alanine building block.[1][4] This is crucial for both solid-phase and liquid-phase peptide synthesis methodologies.[4]

Diagram 2: Role in a Typical Dipeptide Synthesis

Caption: The role of this compound in a standard dipeptide synthesis cycle.

In a typical coupling reaction, the hydrochloride salt is neutralized in situ with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine for subsequent peptide bond formation with an N-protected amino acid.[4]

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the L-alanine core makes this compound a valuable starting material for the synthesis of other chiral molecules.[1] It is frequently used to introduce a specific stereocenter into a target molecule, a critical aspect in the development of pharmaceuticals where often only a single enantiomer exhibits the desired therapeutic activity.[1]

Synthesis of Bioactive Compounds and Prodrugs

This compound is an important intermediate in the synthesis of a variety of pharmaceuticals.[1] It can also be employed in the preparation of prodrugs, which can enhance the bioavailability of therapeutic agents.[1]

Safety, Handling, and Storage

Adherence to proper safety, handling, and storage protocols is essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Safety: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this material.[5][6] All work should be conducted in a well-ventilated fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols.[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration at 0-8°C or freezing at -20°C is recommended.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a cornerstone reagent for the modern synthetic chemist. Its strategic design, which combines a protected carboxyl group with a stable and easy-to-handle salt form, provides a robust and versatile building block for a wide array of applications, most notably in the intricate and demanding field of peptide synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the pursuit of novel chemical entities and next-generation therapeutic agents.

References

-

PrepChem.com. Synthesis of glycyl-L-alanine benzyl ester hydrochloride. PrepChem.com. Accessed January 10, 2026. [Link]

-

Bolchi C, Bavo F, Pallavicini M. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. Accessed January 10, 2026. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Accessed January 10, 2026. [Link]

- Patel RP, Price S. Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry. 1965;30(10):3575-3576. doi:10.1021/jo01021a511

-

Chemical Amino / Alfa Chemistry. CAS 5557-83-5 this compound. Chemical Amino / Alfa Chemistry. Accessed January 10, 2026. [Link]

- Stachurska-Buczek D, et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. 2004;9(6):464-476. doi:10.3390/90600464

-

Organic Syntheses Procedure. Organic Syntheses. Accessed January 10, 2026. [Link]

Sources

what is L-Alanine benzyl ester hydrochloride used for

An In-depth Technical Guide to the Applications of L-Alanine Benzyl Ester Hydrochloride

Abstract

This compound (L-Ala-OBzl·HCl) is a pivotal chiral building block and synthetic intermediate with extensive utility across pharmaceutical and biochemical research.[1][2] This guide provides an in-depth exploration of its core applications, focusing on its indispensable role in peptide synthesis, its utility as a chiral precursor in asymmetric synthesis, and its function as an intermediate in the development of bioactive compounds. We will dissect the causality behind its selection in various synthetic strategies, present detailed, field-proven experimental protocols, and offer quantitative data to inform laboratory practice. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile compound.

Core Characteristics and Physicochemical Properties

This compound is the hydrochloride salt of the benzyl ester of L-alanine. This formulation confers several advantageous properties. The hydrochloride salt form significantly enhances its water solubility and stability, rendering it an easy-to-handle, crystalline solid.[1][3] The molecule's architecture is defined by two key features: the inherent chirality of the L-alanine core and the benzyl (Bzl) ester group, which serves as a robust protecting group for the carboxylic acid functionality.[4][5] This benzyl group is critical to its synthetic applications, offering stability across a range of reaction conditions while being susceptible to cleavage under specific, controlled methods.[5]

| Property | Value | References |

| CAS Number | 5557-83-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂·HCl | [1][6] |

| Molecular Weight | 215.68 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][3][] |

| Melting Point | 136-145 °C | [1][] |

| Purity | ≥98% (HPLC) | [1][4][6] |

| Solubility | Soluble in water | [1][3] |

| Storage Conditions | 0-8°C, dry environment | [1][] |

Foundational Application: Peptide Synthesis

The primary and most widespread application of this compound is as a C-terminal starting material in peptide synthesis.[4][] It serves as a foundational block onto which a peptide chain is progressively built. The strategic advantage of using this compound lies in the "quasi-orthogonal" nature of its benzyl ester protection relative to common N-terminal protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).[5][8]

The Principle of Orthogonal Protection: In stepwise peptide synthesis, it is crucial to selectively remove the N-terminal protecting group of the growing peptide chain without cleaving the C-terminal protecting group or any side-chain protecting groups. The Boc group is labile to mild acids (e.g., trifluoroacetic acid, TFA), while the benzyl ester is generally stable under these conditions.[5][8] The benzyl group requires stronger deprotection methods, such as catalytic hydrogenolysis (H₂/Pd-C), to be cleaved.[9] This differential stability allows for the precise, sequential elongation of the peptide chain from the N-terminus.

Workflow in Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, each coupling and deprotection step is followed by a work-up and purification of the intermediate peptide, offering scalability and control.[10] L-Alanine benzyl ester provides a stable C-terminal anchor throughout these solution-based manipulations.

Caption: General workflow for a single cycle of liquid-phase dipeptide synthesis.

Role in Solid-Phase Peptide Synthesis (SPPS)

While less common than pre-loaded resins, protected fragments like Boc-Dipeptide-OBzl can be synthesized in solution and then anchored to a resin for further elongation. More directly, L-Alanine benzyl ester is used to create specific di- or tri-peptide fragments in solution that are then used in fragment condensation strategies on a solid support. Its stability is paramount during these preliminary solution-phase steps.[4]

Advanced Applications in Synthesis and Drug Development

Beyond its role in standard peptide assembly, L-Ala-OBzl·HCl is a valuable asset in broader organic and medicinal chemistry.

Chiral Building Block for Asymmetric Synthesis

The inherent and high enantiomeric purity of this compound makes it a valuable starting material in the "chiral pool".[1][11] Chemists leverage its pre-existing stereocenter to construct complex, non-peptidic molecules, ensuring the final product is enantiomerically pure. This is critical in pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities and toxicities.[12] The compound can be chemically modified at the amine or the ester, or the alanine methyl group can be functionalized, all while retaining the original stereochemistry as a guiding element for subsequent transformations.

Caption: Conceptual flow of chiral pool synthesis.

Intermediate for Pharmaceutical Agents

L-Ala-OBzl·HCl serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is incorporated into larger molecules to modulate properties like cell permeability, metabolic stability, or target binding. It has been noted as a reagent in the preparation of collagenase inhibitors and as a benzoxazine derivative used in topical acyclovir formulations.[][13]

Prodrug Development

The benzyl ester functionality can be used in the design of prodrugs.[1] A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. Esterifying a drug containing a carboxylic acid with a group like benzyl alcohol (via intermediates like L-Ala-OBzl) can improve properties such as lipophilicity, enhancing absorption and bioavailability.[1]

Key Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound.

Protocol 1: Synthesis of a Protected Dipeptide (BOC-L-Leucyl-L-Alanine Benzyl Ester)

This protocol details a standard coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[14]

Materials:

-

This compound (1.0 eq)

-

BOC-L-Leucine (1.0 eq)

-

EDC·HCl (1.1 eq)

-

HOBt (1.1 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard aqueous work-up solutions (1M HCl, sat. NaHCO₃, brine)

-

Anhydrous Na₂SO₄ or MgSO₄ for drying

Procedure:

-

Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add Et₃N (1.1 eq) dropwise and stir for 30 minutes at 0 °C. This solution of the free amine is used directly.[14]

-

Carboxylic Acid Activation: In a separate flask, dissolve BOC-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.[14]

-

Coupling: Add EDC·HCl (1.1 eq) to the BOC-L-Leucine solution and stir for 15-20 minutes at 0 °C to pre-activate the acid.[14]

-

Reaction: Add the neutralized L-Alanine benzyl ester solution from step 1 to the activated acid mixture dropwise at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the pure product. A typical yield for this type of coupling is in the range of 75-90%.[14]

Protocol 2: N-Terminal BOC Group Deprotection

This protocol describes the selective removal of the BOC protecting group using Trifluoroacetic Acid (TFA).[8][15]

Materials:

-

BOC-protected peptide benzyl ester (e.g., from Protocol 1)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the BOC-protected peptide in anhydrous DCM (a typical concentration is 0.1 M).[8]

-

Acidolysis: Cool the solution to 0 °C in an ice bath. Slowly add TFA to a final concentration of 25-50% (v/v).[8][15]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

-

Isolation (as TFA salt): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Add cold diethyl ether to the residue to precipitate the product as its TFA salt.[8]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting salt can often be used directly in the next coupling step after neutralization.

Mitigating Common Side Reactions

Racemization: The chiral integrity of the alanine residue can be compromised during the coupling (activation) step.

-

Causality: Over-activation of the carboxylic acid, elevated temperatures, or prolonged exposure to base can lead to the formation of an oxazolone intermediate, which is prone to racemization.[16]

-

Mitigation: Perform couplings at 0 °C, use additives like HOBt or Oxyma which suppress racemization, and avoid excess base.[17]

Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can intramolecularly attack the C-terminal ester, leading to cyclization and chain termination.[16]

-

Mitigation: This is more prevalent in SPPS. In LPPS, using the TFA salt of the dipeptide directly in the subsequent coupling step without prolonged exposure to a free base can minimize this side reaction.

Conclusion

This compound is far more than a simple amino acid derivative. It is a strategically designed synthetic tool whose value is derived from its high purity, stability, and the specific reactivity of its benzyl ester protecting group.[1] Its central role in peptide synthesis is well-established, providing a reliable C-terminal anchor for both liquid- and solid-phase strategies.[4] Furthermore, its utility as a chiral building block opens avenues for the efficient, stereocontrolled synthesis of complex pharmaceutical targets.[1][12] A thorough understanding of its properties and the causality behind its application in various protocols, as detailed in this guide, is essential for its effective implementation in research and development.

References

-

Synthesis of glycyl-L-alanine benzyl ester hydrochloride. PrepChem.com. [Link]

-

A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

-

This compound at Best Price in Navi Mumbai. Tradeindia. [Link]

-

One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound at Best Price in Navi Mumbai | A Sai Vishwa Speciality Chemicals Pvt. Ltd. [tradeindia.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. air.unimi.it [air.unimi.it]

- 12. nbinno.com [nbinno.com]

- 13. theclinivex.com [theclinivex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to L-Alanine Benzyl Ester Hydrochloride

This guide provides a comprehensive technical overview of L-Alanine benzyl ester hydrochloride, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its primary applications with a focus on the causality behind its utility, and provide detailed experimental context.

Core Molecular Profile

This compound is a chiral amino acid derivative that holds significant importance in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical development.[1][2] Its structure consists of the amino acid L-alanine, where the carboxylic acid group is esterified with a benzyl group, and the amino group is protonated to form a hydrochloride salt.[1] This salt form enhances the compound's stability and improves its handling characteristics as a solid.[1]

Physicochemical Characteristics

A precise understanding of the molecule's properties is paramount for its effective application. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 215.68 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₄ClNO₂ (or C₁₀H₁₃NO₂·HCl) | [1][2][3][4][5][6][7][8] |

| CAS Number | 5557-83-5 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [2][3][9] |

| Melting Point | 135-145 °C | [1][2][6] |

| Purity (Typical) | ≥98% (by HPLC) | [1][2][3] |

| Synonyms | H-Ala-OBzl·HCl, (S)-Benzyl 2-aminopropionate hydrochloride | [3][4][9] |

The benzyl ester serves as a protecting group for the carboxylic acid functionality of L-alanine. This strategic protection is the cornerstone of its utility, preventing the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds at the N-terminus of the amino acid.

Strategic Applications in Synthesis

The primary application of this compound lies in its role as a building block in peptide synthesis and as an intermediate in the creation of complex pharmaceutical compounds.[2]

Peptide Synthesis

In the intricate process of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), this compound is a valuable reagent.[2][6] The benzyl ester group effectively masks the carboxyl terminus, allowing for the controlled, sequential addition of other amino acids to the free amino group.

The choice of the benzyl group is deliberate. It is relatively stable to the conditions required for peptide coupling but can be readily removed under specific, non-harsh conditions, typically through catalytic hydrogenation. This orthogonality is a key principle in synthetic chemistry, ensuring that protecting groups can be removed without affecting other sensitive parts of the growing peptide chain.

Conceptual Workflow: Peptide Synthesis

The following diagram illustrates the role of this compound in the initial stages of a dipeptide synthesis.

Caption: Role of L-Alanine benzyl ester in dipeptide synthesis.

Pharmaceutical and Chiral Synthesis

Beyond peptides, this compound serves as a versatile chiral building block.[2] The inherent chirality of the L-alanine core is preserved throughout many synthetic transformations, making it invaluable for the enantioselective synthesis of active pharmaceutical ingredients (APIs). Its use as an intermediate allows for the introduction of the alaninyl moiety into larger, more complex molecules, which can be crucial for biological activity and target recognition.[2] Furthermore, its enhanced water solubility compared to the free base makes it a more convenient starting material in various aqueous reaction media.[2]

Synthesis and Purification Protocol

Understanding the synthesis of this compound provides insight into its quality and potential impurities. A common laboratory-scale preparation involves the direct esterification of L-alanine with benzyl alcohol, catalyzed by an acid, followed by precipitation as the hydrochloride salt.[1][5]

Example Synthesis Protocol

This protocol is a synthesized representation of established methods.[1][5]

Objective: To synthesize this compound.

Materials:

-

L-Alanine

-

Benzyl alcohol

-

Phosphoric acid or p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Diethyl ether or Dichloromethane

-

Anhydrous Sodium Carbonate

-

Anhydrous Sodium Sulfate

-

Hydrogen Chloride (gas or solution in a suitable solvent)

Methodology:

-

Esterification: a. Suspend L-alanine (1.0 eq) and the acid catalyst (e.g., phosphoric acid) in a mixture of benzyl alcohol (excess) and toluene. b. Heat the mixture to reflux (approx. 90-120°C) with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[1] c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting L-alanine is consumed.[5]

-

Work-up and Neutralization: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent like diethyl ether. c. Carefully wash the organic phase with a saturated sodium carbonate solution to neutralize the acid catalyst and any unreacted L-alanine. The product, L-alanine benzyl ester (free base), will remain in the organic layer. d. Wash the organic phase with brine, then dry it over anhydrous sodium sulfate.

-

Hydrochloride Salt Formation: a. Filter off the drying agent. b. Bubble dry hydrogen chloride gas through the filtrate, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether).[1][5] c. The this compound will precipitate as a white solid.

-

Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold diethyl ether to remove residual benzyl alcohol and other impurities. c. Dry the product under vacuum to yield the final, purified this compound. Purity can be confirmed by HPLC and melting point analysis.[1]

Synthesis Workflow Diagram

Caption: Key stages in the synthesis of L-Alanine benzyl ester HCl.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Temperature: The compound should be stored at low temperatures, typically -20°C, to minimize degradation, particularly hydrolysis of the ester bond.[1][6][10]

-

Hygroscopicity: As a salt, it can be hygroscopic. It should be stored in a tightly sealed container in a dry, well-ventilated place.

-

Stability: The hydrochloride salt is significantly more stable than the free base, which is an oil and prone to self-condensation (diketopiperazine formation).

Conclusion

This compound, with a precise molecular weight of 215.68 g/mol , is more than just a chemical intermediate; it is a strategically designed tool for chemists. Its benzyl ester protecting group provides the necessary stability and reactivity control for complex synthetic endeavors like peptide synthesis. The hydrochloride salt form ensures stability, ease of handling, and favorable solubility, making it a reliable and indispensable reagent in the development of novel therapeutics and advanced materials. A thorough understanding of its properties and the causality behind its application empowers researchers to leverage this molecule to its full potential.

References

-

This compound. MySkinRecipes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5557-83-5 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. H65699.06 [thermofisher.com]

- 9. This compound | 5557-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Buy L-Alanine-2,3,3,3-d₄ benzyl ester hydrochloride 98 atom D, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

The Definitive Guide to the Structural Elucidation of L-Alanine Benzyl Ester Hydrochloride

Introduction: The Significance of a Protected Amino Acid

In the landscape of peptide synthesis and drug development, the precise control of chemical reactions is paramount. L-Alanine benzyl ester hydrochloride (H-Ala-OBzl·HCl) stands as a crucial chiral building block, a derivative of the fundamental amino acid L-alanine.[1] Its utility is rooted in the strategic protection of the carboxylic acid functional group as a benzyl ester. This protection prevents unwanted side reactions during peptide coupling, while the hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it an ideal intermediate in the synthesis of complex peptides and pharmaceuticals.[1] The benzyl ester group is particularly advantageous due to its relative stability and the option for its selective removal under specific conditions, a cornerstone of orthogonal protection strategies in peptide chemistry.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical techniques necessary to verify the identity, purity, and structural integrity of this vital synthetic intermediate. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its characterization. This data informs the selection of appropriate analytical techniques and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 137-143 °C | |

| Specific Rotation | [α]²⁰D = -9.0° to -11.0° (c=1, 1mol/L HCl) | |

| Purity (by HPLC) | ≥98.0% |

A Multi-faceted Approach to Structural Verification

The definitive confirmation of the structure of this compound necessitates a synergistic application of multiple spectroscopic and analytical techniques. No single method provides a complete picture; instead, the convergence of data from each analysis builds an unassailable structural proof. The logical flow of this process is designed to be self-validating, where the results from one technique corroborate the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 (broad s) | Singlet (broad) | 3H | -NH₃⁺ | The acidic protons of the ammonium group are often broad due to exchange with residual water and quadrupolar broadening from the nitrogen atom. The downfield shift is due to the deshielding effect of the positive charge. |

| ~7.4 (m) | Multiplet | 5H | Aromatic C-H | The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in this region. |

| ~5.2 (s) | Singlet | 2H | -CH₂- (benzyl) | The two benzylic protons are chemically equivalent and appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen and the phenyl ring. |

| ~4.3 (q) | Quartet | 1H | α-CH | This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. It is deshielded by the adjacent ammonium and ester groups. |

| ~1.5 (d) | Doublet | 3H | -CH₃ (alanine) | The three protons of the alanine methyl group are coupled to the α-proton, resulting in a doublet. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve ionic compounds and its high boiling point make it ideal for this analysis. It also allows for the observation of exchangeable protons like those of the ammonium group.

-

Dissolution: Gently agitate the tube to ensure complete dissolution. A brief sonication may be necessary.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and perform a baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (ester) | The carbonyl carbon of the ester group is significantly deshielded and appears in the characteristic downfield region for ester carbonyls. |

| ~135 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring, directly attached to the benzylic group. |

| ~128.5 | Aromatic C-H | The ortho- and para-carbons of the phenyl ring. |

| ~128.0 | Aromatic C-H | The meta-carbons of the phenyl ring. |

| ~67 | -CH₂- (benzyl) | The benzylic carbon, deshielded by the adjacent oxygen and phenyl ring. |

| ~49 | α-CH | The α-carbon of the alanine backbone, deshielded by the adjacent ammonium and ester groups. |

| ~16 | -CH₃ (alanine) | The methyl carbon of the alanine side chain, appearing in the typical upfield region for aliphatic carbons. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2800 | N-H stretch | Primary ammonium salt (-NH₃⁺) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1600, ~1495 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester |

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can further confirm the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Expected Mass Spectrometry Data (ESI-MS):

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 180.1. The hydrochloride salt will dissociate in solution, and the free amine will be protonated.

-

Key Fragments: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the amino acid backbone.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid. The acid helps to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

X-ray Crystallography: The Definitive Structural Proof

While the combination of NMR, IR, and MS provides compelling evidence for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

The Causality of Crystallography:

The ability to obtain a single crystal of sufficient quality is the primary prerequisite for this technique. For a hydrochloride salt, the crystal lattice is stabilized by ionic interactions between the protonated amine and the chloride anion, as well as hydrogen bonding and van der Waals forces. Understanding these intermolecular forces is key to selecting appropriate crystallization conditions.

Experimental Protocol: Single-Crystal X-ray Diffraction (General Approach)

-

Crystal Growth: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common approach is to dissolve the compound in a solvent in which it is soluble (e.g., methanol, ethanol) and then slowly introduce a solvent in which it is less soluble (an anti-solvent, e.g., diethyl ether, hexane) to induce crystallization.

-

Crystal Mounting: Select a suitable single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

-

Data Collection: Collect the diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is then refined to obtain the final, precise crystal structure.

Data Integration and Validation: A Self-Validating System

The trustworthiness of the structural elucidation comes from the convergence of all analytical data. Each piece of evidence must be consistent with the proposed structure.

-

The molecular weight from MS must match the molecular formula.

-

The functional groups identified by IR (ammonium, ester, aromatic ring) must be consistent with the proposed structure.

-

The number of signals, chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra must correspond exactly to the number and types of protons and carbons in the molecule.

-

If obtained, the X-ray crystal structure provides the final, definitive confirmation.

By systematically acquiring and interpreting data from this suite of analytical techniques, researchers can confidently and authoritatively elucidate the structure of this compound, ensuring its suitability for its intended applications in research and development.

References

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017).

- BenchChem (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester. Retrieved January 10, 2026, from a relevant BenchChem technical guide.

-

PrepChem (n.d.). Synthesis of glycyl-L-alanine benzyl ester hydrochloride. Retrieved January 10, 2026, from [Link]

- Sigma-Aldrich (n.d.). L-Alanine-2,3,3,3-d4 benzyl ester hydrochloride. Retrieved January 10, 2026, from a relevant Sigma-Aldrich product page.

- Patel, R. P., & Price, S. (1964). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 30(10), 3575–3576.

- Florida State University Libraries (2023). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. FSU Digital Library.

Sources

Solubility of L-Alanine Benzyl Ester Hydrochloride in Organic Solvents: A Guide from First Principles to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine benzyl ester hydrochloride (H-Ala-OBzl·HCl) is a pivotal chiral building block in modern pharmaceutical development and peptide synthesis.[1][2] Its utility in these fields is fundamentally governed by its solubility in various organic media, which dictates reaction kinetics, purification efficiency, and formulation strategies. This guide provides a comprehensive analysis of the solubility of H-Ala-OBzl·HCl, moving beyond a simple data summary to explore the underlying physicochemical principles, present illustrative data, and offer robust experimental protocols for its determination. We aim to equip researchers, scientists, and drug development professionals with the expert insights required to make informed decisions in solvent selection and process optimization.

The Physicochemical Profile of a Versatile Building Block

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior in solution. This compound is a salt, a fact that profoundly influences its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | H-Ala-OBzl·HCl, L-Ala-OBzl·HCl | [1][3] |

| CAS Number | 5557-83-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂·HCl | [1] |

| Molecular Weight | 215.9 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 136-145 °C | [1][2] |

| Structure | Alanine core, benzyl ester protecting the carboxylic acid, and a hydrochloride salt of the primary amine. | [2] |

| Storage | 2-8°C or colder (-20°C recommended) to prevent degradation. | [5][][7] |

The presence of the hydrochloride salt converts the primary amine into a polar, ionic ammonium chloride group. This feature, combined with the ester carbonyl, dominates the molecule's polarity, suggesting a strong affinity for polar solvents.

Theoretical Frameworks for Solubility Prediction

While empirical data is the gold standard, theoretical models provide a predictive framework for solvent screening, saving valuable time and resources.

The Principle of "Like Dissolves Like"

This adage remains a powerful qualitative tool. The ionic nature of H-Ala-OBzl·HCl places it at the high-polarity end of the spectrum. Consequently, it is expected to exhibit higher solubility in polar solvents capable of solvating the charged amine and engaging in hydrogen bonding (e.g., alcohols, water) and polar aprotic solvents that can stabilize ions (e.g., DMSO, DMF). Conversely, low solubility is anticipated in non-polar solvents like hydrocarbons and less polar ethers.[8]

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative approach by deconstructing the total cohesive energy of a substance into three parameters:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their three HSP values are similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies greater affinity.

Caption: Hansen Space: Solubility is predicted by the proximity of a solvent to the solute.

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[9][10] It calculates the chemical potential of a compound in a liquid environment, making it an invaluable tool for in silico screening of solvents and solvent mixtures, especially when experimental data is unavailable.[11][12]

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for this compound is not extensively published. However, by combining qualitative information from technical data sheets with data from structurally analogous compounds, we can construct a highly informative, illustrative profile.

Causality Behind the Data:

-

The Hydrochloride Salt is Key: The data for the related L-Alanine methyl ester hydrochloride and BOC-L-Alanine benzyl ester are presented for context.[13][14] The target compound, H-Ala-OBzl·HCl, is expected to be significantly more polar than its Boc-protected, non-salt counterpart. Therefore, its solubility will be higher in polar solvents (DMSO, DMF, alcohols) and lower in non-polar solvents (ethers, chlorinated solvents) compared to the Boc-derivative.

-

Protic vs. Aprotic: Polar protic solvents like methanol and ethanol can effectively solvate both the chloride anion and the ammonium cation through hydrogen bonding. Polar aprotic solvents like DMSO and DMF are excellent cation solvators and can effectively dissolve the compound.

Table 2: Illustrative and Qualitative Solubility of this compound and Related Compounds

| Solvent Family | Solvent | Polarity Index | Expected/Reported Solubility of H-Ala-OBzl·HCl | Analogous Data Point (Compound) |

| Water | Water | 10.2 | Excellent [1] | - |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble [5] | ~20 mg/mL (L-Alanine methyl ester·HCl)[14] |

| Dimethylformamide (DMF) | 6.4 | Likely Soluble | ~20 mg/mL (L-Alanine methyl ester·HCl)[14] | |

| Acetonitrile (ACN) | 5.8 | Slightly to Sparingly Soluble | 20-30 g/100mL (BOC-L-Alanine benzyl ester)[13] | |

| Alcohols | Methanol (MeOH) | 5.1 | Soluble [5] | 10-20 g/100mL (BOC-L-Alanine benzyl ester)[13] |

| Ethanol (EtOH) | 4.3 | Soluble | ~30 mg/mL (L-Alanine methyl ester·HCl)[14] | |

| Ketones | Acetone | 5.1 | Slightly to Sparingly Soluble | >40 g/100mL (BOC-L-Alanine benzyl ester)[13] |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | Sparingly Soluble to Insoluble | >40 g/100mL (BOC-L-Alanine benzyl ester)[13] |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Sparingly Soluble to Insoluble | >50 g/100mL (BOC-L-Alanine benzyl ester)[13] |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble to Insoluble | >40 g/100mL (BOC-L-Alanine benzyl ester)[13] |

Disclaimer: This table is for illustrative purposes. The polarity index is a relative measure. Actual solubility can vary with temperature and purity. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To establish definitive, quantitative data, a robust and reproducible experimental method is required. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[15][16]

Self-Validating Protocol: The Shake-Flask Gravimetric Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials:

-

This compound (high purity, >98%)[1]

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

20 mL screw-cap vials

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of H-Ala-OBzl·HCl to a 20 mL vial. "Excess" is critical; a persistent solid phase must be visible to ensure saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but time points at 24, 48, and 72 hours should be tested to confirm that the concentration has plateaued.[15]

-

Sample Collection and Filtration: a. After equilibration, let the vial stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe. c. Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed evaporation vial. This step is crucial to remove all undissolved solids.

-

Solvent Removal and Mass Determination: a. Place the evaporation vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass is constant. b. Allow the vial to cool to room temperature in a desiccator before weighing. c. Record the final mass of the vial containing the dried solute.

-

Calculation: a. Mass of Solute = (Final mass of vial + solute) - (Initial mass of empty vial) b. Solubility ( g/100 mL) = (Mass of Solute / Volume of filtered sample) * 100

Trustworthiness Check: The protocol's integrity is validated by running the experiment in triplicate and analyzing samples at multiple time points to ensure true equilibrium has been achieved.[15]

Caption: Workflow for the Shake-Flask Gravimetric Solubility Determination Method.

Field-Proven Insights: Implications in Drug Development

The choice of solvent is not arbitrary; it is a critical process parameter with direct consequences for yield, purity, and scalability.

-

Peptide Synthesis: In liquid-phase peptide synthesis (LPPS), the reactants must remain dissolved.[17] Solvents like DMF are often chosen for their high polarity, which can accommodate protected amino acids and coupling reagents.[17] However, if a downstream product has lower solubility, a solvent mixture might be required to prevent premature precipitation. Understanding the solubility of H-Ala-OBzl·HCl is the first step in designing a robust coupling reaction.

-

Purification and Crystallization: Purification frequently relies on controlled precipitation or crystallization. To achieve this, a solvent system is needed where the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or upon the addition of an anti-solvent. For a polar compound like H-Ala-OBzl·HCl, a likely anti-solvent would be a less polar one, such as ethyl acetate or diethyl ether. The quantitative solubility data allows for the rational design of crystallization processes, maximizing yield and crystal quality.

-

Formulation Development: For creating liquid formulations or processing active pharmaceutical ingredients (APIs), knowing the solubility limit is paramount.[18] It determines the maximum achievable concentration in a given vehicle and helps identify excipients that may enhance solubility.[18]

Conclusion

This compound is a polar, ionic molecule whose solubility is dominated by its hydrochloride salt. It exhibits high solubility in polar protic and aprotic solvents and is sparingly soluble in non-polar media. While comprehensive quantitative data is scarce, established theoretical principles and experimental protocols provide a clear pathway for researchers to determine the precise solubility required for their specific applications. A deep understanding of its solubility behavior is not merely academic; it is a prerequisite for the successful optimization of peptide synthesis, purification, and pharmaceutical formulation, ultimately enabling more efficient and robust drug development processes.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2020, January 10). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Retrieved from [Link]

-

Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]

-

PubMed. (n.d.). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of Benzyl Esters of α-Amino Acids. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]

-

PubMed Central (PMC). (2020, December 15). Melting properties of amino acids and their solubility in water. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

-

AIChE - Proceedings. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. Retrieved from [Link]

-

SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 5557-83-5 [amp.chemicalbook.com]

- 7. Buy L-Alanine-2,3,3,3-d₄ benzyl ester hydrochloride 98 atom D, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 12. scm.com [scm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. who.int [who.int]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to the Synthesis of L-Alanine Benzyl Ester Hydrochloride from L-Alanine

This guide provides a comprehensive, technically detailed exploration of the synthesis of L-Alanine Benzyl Ester Hydrochloride, a critical intermediate in modern peptide synthesis and pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a robust, field-proven protocol. It is designed for researchers, chemists, and drug development professionals who require a deep and practical understanding of this fundamental transformation.

Strategic Overview: The Fischer-Speier Esterification Approach

The direct esterification of the free amino acid L-alanine with benzyl alcohol represents the most atom-economical and straightforward route to the target molecule. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is the method of choice for this transformation.[1][2] Its advantages lie in its relative simplicity and the low cost of the required reagents.[3]

The core challenge in esterifying a free amino acid is its zwitterionic nature at neutral pH, which renders the carboxyl group a poor electrophile (as a carboxylate) and the amino group prone to side reactions. The Fischer-Speier method elegantly overcomes this by employing a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH).[4][5][6] The acid serves a dual purpose:

-

Protonation of the Carboxyl Group: The acid protonates the carbonyl oxygen of L-alanine's carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by benzyl alcohol.[4][7][8]

-

Formation of a Crystalline Salt: The amino group is protonated, preventing it from engaging in amide-forming side reactions. Furthermore, the p-TsOH forms a stable, crystalline tosylate salt with the resulting L-alanine benzyl ester, which greatly simplifies the product's isolation and purification from the reaction mixture.[9][10]

A critical aspect of this reversible reaction is the removal of water as it is formed, which is necessary to drive the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[2][8] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Mechanistic Pathway

The reaction proceeds through a well-established acid-catalyzed acyl substitution mechanism.

The Imperative of Stereochemical Control

A paramount concern during the synthesis of chiral amino acid derivatives is the preservation of stereochemical integrity. Racemization can occur under harsh acidic conditions and elevated temperatures. The choice of the azeotroping solvent is therefore a critical decision. While toluene is effective, its high boiling point can sometimes lead to partial racemization.[9][11] Cyclohexane is an excellent and safer alternative; the boiling point of its water azeotrope is similar to that of benzene's but it avoids the high toxicity associated with benzene and the racemization risk of higher-boiling solvents.[9]

Experimental Protocol: Synthesis and Isolation

This protocol is divided into two main stages: the initial synthesis of the stable p-toluenesulfonate salt, followed by its conversion to the final hydrochloride product.

Stage 1: Synthesis of L-Alanine Benzyl Ester p-Toluenesulfonate

This procedure is adapted from established methods that prioritize safety and enantiomeric purity.[9]

| Reagents | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| L-Alanine | 89.09 | 8.91 g | 0.10 | 1.0 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 22.83 g | 0.12 | 1.2 |

| Benzyl Alcohol | 108.14 | 54.07 g (52 mL) | 0.50 | 5.0 |

| Cyclohexane | 84.16 | 60 mL | - | - |

| Ethyl Acetate | 88.11 | 160 mL | - | - |

| Equipment |

| 500 mL Round-bottom flask |

| Dean-Stark apparatus |

| Reflux condenser |

| Magnetic stirrer and heat source (heating mantle) |

| Büchner funnel and filtration flask |

| Standard laboratory glassware |

-

Reaction Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add L-alanine (0.10 mol), p-toluenesulfonic acid monohydrate (0.12 mol), benzyl alcohol (0.50 mol), and cyclohexane (60 mL) to the flask.

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for approximately 4-6 hours, or until no more water is collected in the trap.

-

Precipitation: Once the reaction is complete, cool the mixture to room temperature. The solution may become viscous. Add ethyl acetate (160 mL) to the flask.

-

Crystallization: Stir the resulting suspension vigorously for 1 hour at room temperature to induce crystallization of the tosylate salt.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethyl acetate to remove residual benzyl alcohol. Dry the solid under vacuum to yield L-alanine benzyl ester p-toluenesulfonate. A high yield (typically >95%) is expected.[12]

Stage 2: Conversion to this compound

The conversion from the tosylate salt to the hydrochloride salt is a standard salt exchange procedure. It involves liberating the free base ester and then precipitating it with hydrochloric acid.

-

Liberate Free Base: Dissolve the L-alanine benzyl ester p-toluenesulfonate salt in a mixture of water and a water-immiscible organic solvent (e.g., toluene or ethyl acetate). Cool the mixture in an ice bath.

-

Basification: Slowly add a slight excess of a base, such as triethylamine[13] or a cold aqueous solution of sodium bicarbonate, while stirring. Monitor the pH to ensure it becomes slightly basic (pH ~8-9). This deprotonates the ammonium group and neutralizes the tosyl acid, liberating the free amino ester into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove inorganic salts.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Formation of Hydrochloride Salt: Filter off the drying agent. Bubble dry hydrogen chloride gas through the solution, or add a calculated amount of a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane). The this compound will precipitate as a white solid.[14]

-

Final Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Product Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques should be employed.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the alanine methyl protons (doublet), the α-proton (quartet), the benzylic CH₂ protons (singlet or AB quartet), and the aromatic protons of the benzyl group should be present at their characteristic chemical shifts.[15][16] |

| Melting Point | A sharp melting point around 138-143 °C is expected for the pure compound.[17] |

| Specific Rotation | A specific rotation value of approximately -10° (c=1, 0.1 M HCl) confirms the L-configuration and high enantiomeric purity. |

| HPLC | Chiral HPLC can be used to confirm the enantiomeric excess (e.e.) is >99%.[9] |

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and efficient method suitable for laboratory and industrial scales. The key to a successful synthesis lies in the careful control of reaction conditions to drive the equilibrium to completion while preserving the stereochemical integrity of the chiral center. By using p-toluenesulfonic acid as a catalyst and forming the intermediate tosylate salt, the process benefits from high yields and simplified purification. This guide provides the technical foundation and practical steps necessary for researchers to confidently and successfully perform this critical synthetic transformation.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. Available at: [Link]

-

Bolchi, C., Valoti, E., et al. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at: [Link]

- Kira, K., & Tanimoto, H. (2008). PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER. Google Patents.

-

Bolchi, C., et al. (2017). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed. Available at: [Link]

-

(2024). Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba. Available at: [Link]

-

(n.d.). Synthesis of glycyl-L-alanine benzyl ester hydrochloride. PrepChem.com. Available at: [Link]

- (2017). The preparation method of amino-acid benzyl ester hydrochloride. Google Patents.

-

Lin, S., et al. (2012). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC - NIH. Available at: [Link]

-

Watabe, T., et al. (2021). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. Available at: [Link]

-

Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate. Available at: [Link]

-

Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Scientific.Net. Available at: [Link]

-

(2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. Available at: [Link]

-

(2014). Why is Fisher method preferred for the esterification of amino acids?. Reddit. Available at: [Link]

-

(n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

-

Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Ageitos, J. M., et al. (n.d.). Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester.... ResearchGate. Available at: [Link]

-

(n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net [scientific.net]

- 7. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 13. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]